REACTION_SMILES
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[CH3:37][O:38][CH2:39][CH2:40][O:41][CH2:42][CH2:43][O:44][CH3:45].[CH3:46][CH2:47][O:48][CH2:49][CH3:50].[CH3:51][OH:52].[CH:26]([N:27]([CH2:28][CH3:29])[CH:30]([CH3:31])[CH3:32])([CH3:33])[CH3:34].[Cl:9][CH2:10][CH2:11][N:12]([C:13]([O:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:22])[CH2:23][CH2:24][Cl:25].[I-:36].[Na+:35].[n:1]1[cH:2][n:3][c:4]([CH2:7][NH2:8])[cH:5][cH:6]1>>[n:1]1[cH:2][n:3][c:4]([CH2:7][N:8]2[CH2:10][CH2:11][N:12]([C:13]([O:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)=[O:22])[CH2:23][CH2:24]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N(CCCl)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1ccncn1
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Name
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|
Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CCN(Cc2ccncn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |